molecular formula C18H18N2O4S2 B2830815 N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide CAS No. 896338-18-4

N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide

Cat. No.: B2830815
CAS No.: 896338-18-4
M. Wt: 390.47
InChI Key: VHWPVVYNBPUXIT-HNENSFHCSA-N
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Description

N-[(2Z)-6-Ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide is a benzothiazole-derived compound featuring a methanesulfonyl-substituted benzamide core. Its structure includes a 1,3-benzothiazole ring system with ethoxy and methyl substituents, and a Z-configuration at the C2 position.

Properties

IUPAC Name

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-4-24-13-7-10-15-16(11-13)25-18(20(15)2)19-17(21)12-5-8-14(9-6-12)26(3,22)23/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWPVVYNBPUXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide typically involves multiple steps. One common method includes the condensation of 6-ethoxy-3-methylbenzothiazolium salt with 4-methylsulfonylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

The compound’s benzothiazole core distinguishes it from triazole-based derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones in ). Key differences include:

  • Core Heterocycle: Benzothiazole vs. triazole.
  • Substituents : The ethoxy and methyl groups on the benzothiazole may confer steric effects distinct from the halophenyl substituents in triazole derivatives.

Table 1: Structural Features of Selected Compounds

Compound Class Core Heterocycle Key Substituents Functional Groups Reference
Target Compound Benzothiazole 6-Ethoxy, 3-methyl Methanesulfonyl, benzamide -
Triazole Derivatives [7–9] 1,2,4-Triazole 4-(4-X-phenylsulfonyl), 2,4-difluorophenyl Sulfonyl, thione
Pesticide Benzamides Benzamide Varied (e.g., dichlorophenyl, trifluoromethyl) Sulfonamides, halogens
Physicochemical Properties
  • Solubility : The methanesulfonyl group likely enhances aqueous solubility compared to halogenated analogs (e.g., etobenzanid in ) .
  • Hydrogen Bonding: Unlike triazole derivatives with NH/S-H groups (νNH: 3150–3414 cm⁻¹), the target compound’s benzothiazole may lack H-bond donors, relying on sulfonyl acceptors for interactions .
Functional Implications
  • Biological Activity : While highlights benzamides as pesticides (e.g., diflufenican), the target compound’s benzothiazole core may target different biological pathways, such as enzyme inhibition via metal coordination .
  • Crystallography : Tools like SHELX and ORTEP (–5) could resolve its crystal packing, though hydrogen-bonding patterns may differ from Etter’s graph-set analysis () .

Biological Activity

N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide is a complex organic compound known for its diverse biological activities. This compound features a unique structural arrangement that includes a benzothiazole ring and various functional groups, which contribute to its potential pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H13N3O5S2\text{C}_{15}\text{H}_{13}\text{N}_{3}\text{O}_{5}\text{S}_{2}

This structure contains:

  • Benzothiazole ring : Known for its biological activity.
  • Methanesulfonyl group : Implicated in enhancing solubility and bioavailability.
  • Ethoxy and methyl substituents : Contributing to the compound's reactivity and interaction with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It may interact with various receptors, altering signal transduction pathways and influencing physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial and fungal strains, likely due to its structural components that disrupt microbial cell functions.

Biological Activities

Research has shown that benzothiazole derivatives exhibit a wide range of biological activities. The following table summarizes some key findings related to the biological effects of this compound and similar compounds:

Activity Type Activity Description Reference
AntimicrobialExhibits antibacterial and antifungal properties against various strains.
AnticancerDemonstrated selective cytotoxicity against tumorigenic cell lines.
AntioxidantPotential to scavenge reactive oxygen species (ROS), reducing oxidative stress.
Enzyme InhibitionInhibits specific enzymes related to metabolic disorders or cancer progression.

Case Studies

Several studies have explored the efficacy of benzothiazole derivatives in various biological contexts:

  • Anticancer Studies : A study evaluated the cytotoxic effects of benzothiazole derivatives on different cancer cell lines, revealing that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Antimicrobial Efficacy : Research indicated that benzothiazole derivatives demonstrated significant antibacterial activity with minimal inhibitory concentrations (MIC) as low as 50 μg/mL against tested organisms .
  • Neuroprotective Effects : Some derivatives were tested for their neuroprotective properties in models of ischemia/reperfusion injury, showing promising results in reducing neuronal damage .

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to achieve high yields and purity?

Methodological Answer: The synthesis involves sequential reactions, including cyclization, sulfonylation, and condensation. Key optimization strategies include:

  • Temperature control : Maintain 60–80°C during cyclization to avoid side reactions (e.g., over-oxidation of the benzothiazole ring) .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) for sulfonylation to enhance reaction efficiency .
  • Catalysts : Employ palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to improve regioselectivity .
  • Purity monitoring : Use HPLC (High-Performance Liquid Chromatography) to track intermediate purity and NMR (Nuclear Magnetic Resonance) to confirm structural integrity at each step .

Q. Table 1: Common Analytical Techniques for Characterization

TechniqueApplicationReference
NMRStructural confirmation, purity assessment
HPLCPurity analysis, reaction monitoring
MSMolecular weight confirmation

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:

  • ¹H/¹³C NMR : Resolve the Z-configuration of the imine bond and confirm substitution patterns on the benzothiazole ring .
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C₂₀H₂₁N₃O₅S₂) and detect isotopic patterns .
  • IR Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
  • HPLC with UV/Vis detection : Quantify purity (>95% required for biological assays) .

Q. What initial in vitro assays are recommended to evaluate the compound’s biological activity?

Methodological Answer: Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorogenic substrates (e.g., ATP-coupled assays for kinases) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess preliminary efficacy .
  • Molecular docking : Perform in silico docking (e.g., AutoDock Vina) to predict binding affinity for receptors like EGFR or COX-2 .

Q. Table 2: Recommended Biological Assays for Activity Screening

Assay TypeTargetMeasurement ParameterReference
Enzyme InhibitionTarget enzyme (e.g., kinase)IC₅₀ values
Molecular DockingProtein binding sitesBinding affinity (ΔG)

Advanced Research Questions

Q. How does the sulfamoyl group’s electronic nature influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer: The sulfamoyl group (-SO₂NH₂) is strongly electron-withdrawing, which:

  • Activates electrophilic sites : Enhances reactivity at the benzamide carbonyl for nucleophilic attack (e.g., by amines or thiols) .
  • Stabilizes transition states : Use kinetic studies (e.g., Hammett plots) to correlate substituent effects with reaction rates .
  • Solvent effects : Polar solvents (e.g., DMSO) amplify the group’s electron-withdrawing capacity, accelerating SNAr (nucleophilic aromatic substitution) reactions .

Q. How can DFT calculations and molecular docking be applied to predict the compound’s interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize the compound’s geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (FMOs). This reveals electrophilic/nucleophilic regions critical for binding .
  • Molecular docking : Use software like Schrödinger Suite to simulate binding to targets (e.g., HIV-1 protease). Analyze hydrogen bonds, π-π stacking, and hydrophobic interactions .
  • MD Simulations : Run 100 ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and free energy (MM-PBSA/GBSA) .

Q. What are the primary degradation pathways of this compound under physiological conditions, and how can they be analyzed?

Methodological Answer: Key degradation mechanisms include:

  • Hydrolysis : The sulfonamide bond cleaves in acidic/alkaline conditions. Monitor via LC-MS at pH 2–9 to identify breakdown products (e.g., 4-methanesulfonylbenzoic acid) .
  • Oxidation : The benzothiazole ring oxidizes to sulfoxide derivatives. Use HPLC-DAD to track UV profile changes under oxidative stress (H₂O₂ or cytochrome P450 systems) .
  • Photodegradation : Expose to UV light (254 nm) and analyze by HRMS for radical-mediated cleavage products .

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